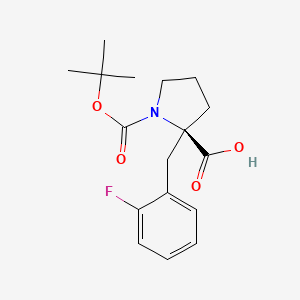

Boc-(R)-alpha-(2-fluoro-benzyl)-proline

Description

Contextualization within the Landscape of Modified Amino Acids

Modified amino acids, often termed unnatural amino acids, are non-proteinogenic amino acids that serve as invaluable tools in chemical and biomedical research. Their strategic incorporation into peptides or use as standalone molecules can lead to compounds with improved activity, enhanced stability against enzymatic degradation, better bioavailability, and refined selectivity for biological targets. nih.govnih.gov

Boc-(R)-alpha-(2-fluoro-benzyl)-proline is a prime example of a multi-faceted modified amino acid. Its core proline structure is known to introduce significant conformational constraints in peptide chains, often inducing specific secondary structures like β-turns. sigmaaldrich.com The replacement of the alpha-hydrogen with a 2-fluorobenzyl group creates a quaternary, or Cα-tetrasubstituted, stereocenter. This modification further restricts conformational freedom and can protect the adjacent peptide bond from proteolytic cleavage. acs.org The presence of the fluorine atom is particularly noteworthy; its unique electronic properties and small size can modulate a molecule's binding affinity, metabolic stability, and membrane permeability. beilstein-journals.org The Boc group is a standard acid-labile protecting group in peptide synthesis, allowing for the controlled, stepwise assembly of peptide chains. chemimpex.comnih.gov

| Feature | L-Proline (Natural) | This compound (Modified) | Significance of Modification |

|---|---|---|---|

| Alpha-Carbon Substitution | Secondary Amine, α-Hydrogen | Tertiary Amine (Boc-protected), α-(2-fluoro-benzyl) group | Creates a sterically hindered quaternary center, enhancing proteolytic stability. acs.org |

| Side Chain | Part of the pyrrolidine (B122466) ring | 2-fluorobenzyl group | Introduces aromatic and fluorine-specific interactions, potentially improving binding affinity and metabolic profile. beilstein-journals.org |

| Stereochemistry | Typically L- (S)-configuration | (R)-configuration specified | Provides precise stereochemical control for asymmetric synthesis. acs.orguow.edu.au |

| Amine Group | Secondary amine, nucleophilic | Tertiary amide (Boc-protected), non-nucleophilic | Allows for controlled use in stepwise synthesis (e.g., solid-phase peptide synthesis). chemimpex.com |

Significance as a Chiral Building Block in Complex Molecular Synthesis

In the synthesis of pharmaceuticals and other bioactive compounds, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical, as different enantiomers of a molecule can have vastly different biological effects. Chiral building blocks are optically pure compounds used as starting materials to construct complex target molecules with a specific, desired stereochemistry. This approach, known as asymmetric synthesis, is a cornerstone of modern drug development. uow.edu.au

Overview of Academic Research Paradigms and Strategic Utility

The strategic utility of this compound in a research context lies in its application to overcome common challenges in drug discovery and chemical biology. Its use is central to paradigms focused on enhancing the therapeutic potential of peptide-based drugs and developing novel small-molecule inhibitors.

Key research applications include:

Peptide and Peptidomimetic Synthesis : The compound is a crucial building block for creating novel peptides with improved pharmacological properties. chemimpex.comchemimpex.com The structural constraints it imposes are used to design molecules that mimic the bioactive conformation of natural peptides but with greater stability and potency.

Enzyme Inhibitor Development : The unique stereochemistry and functionality of this amino acid derivative make it an attractive component in the design of inhibitors that target the active sites of specific enzymes, which is a key strategy in treating various diseases. chemimpex.com

Drug Discovery : In medicinal chemistry, it is used to modify and optimize lead compounds. chemimpex.com Replacing a natural amino acid with this derivative can significantly enhance a drug candidate's efficacy, selectivity, and pharmacokinetic profile, with applications noted in areas like neuropharmacology. chemimpex.comchemimpex.com

The strategic value of this compound is its ability to confer multiple desirable properties simultaneously. The fluorine atom can enhance binding through non-covalent interactions and block metabolic degradation, while the quaternary α-carbon provides steric shielding and conformational rigidity. This multi-pronged approach to molecular design is a key strategy in modern protein engineering and drug development. researchgate.netresearchgate.net

| Research Area | Strategic Application of this compound | Reference |

|---|---|---|

| Peptide Synthesis | Serves as a building block to introduce conformational rigidity and enhance proteolytic stability. | chemimpex.com |

| Drug Development | Used to modify lead candidates to improve pharmacological profiles, such as efficacy and selectivity. | chemimpex.com |

| Neuropharmacology | Incorporated into molecules designed to treat neurological disorders. | chemimpex.com |

| Enzyme Inhibition | Used in the synthesis of targeted inhibitors for specific enzymes and receptors. | chemimpex.com |

| Asymmetric Synthesis | Employed as a chiral auxiliary or synthon to control stereochemistry in complex syntheses. | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRPTZRVQXTAPK-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375941 | |

| Record name | BOC-(R)-ALPHA-(2-FLUORO-BENZYL)-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959576-66-0 | |

| Record name | BOC-(R)-ALPHA-(2-FLUORO-BENZYL)-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis Approaches for Enantiomeric Purity

Achieving the desired single enantiomer of Boc-(R)-alpha-(2-fluoro-benzyl)-proline is the primary challenge in its synthesis. The creation of the fully substituted alpha-carbon stereocenter must be precisely controlled to avoid the formation of racemic or diastereomeric mixtures. Various asymmetric strategies have been developed to address this, ensuring high enantiomeric purity in the final product.

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. L-proline, which possesses the (S)-configuration, is a common starting point in this context. To achieve the target (R)-configuration at the alpha-carbon, synthetic routes often involve stereocontrolled alkylation of a proline derivative.

A prevalent method involves the generation of an enolate from an N-Boc-proline ester, followed by alkylation with an appropriate electrophile, in this case, 2-fluorobenzyl bromide. The stereochemical outcome of this alkylation is highly dependent on reaction conditions, including the choice of base, solvent, and temperature. The bulky N-Boc protecting group plays a crucial role in directing the incoming electrophile to the desired face of the enolate, thereby controlling the stereochemistry of the newly formed C-C bond. nih.gov Diverse methods for the stereoselective and asymmetric synthesis of α-substituted prolines have been established, with some being particularly suitable for introducing α-benzyl substituents. nih.gov

Another advanced strategy is the "memory of chirality" method. nih.gov This approach involves a deprotonation/alkylation sequence on a chiral amino ester where the stereochemical information is temporarily stored in a chiral enolate intermediate and then transferred to the final product, often with high fidelity. nih.gov This technique can afford α-quaternary prolines with high enantiomeric purities. nih.gov

| Entry | Alkylating Agent | Base | Solvent | Diastereomeric Ratio (dr) | Reference |

| 1 | Benzyl (B1604629) Bromide | LDA | THF | >95:5 | nih.gov |

| 2 | Allyl Bromide | KHMDS | Toluene | 90:10 | nih.gov |

| 3 | Methyl Iodide | LiHMDS | THF/HMPA | >95:5 | nih.gov |

Table 1: Representative examples of stereocontrolled alkylation of N-Boc-proline derivatives. Data is illustrative of typical outcomes for achieving high diastereoselectivity in analogous systems.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. libretexts.org Chiral small molecules, particularly proline and its derivatives, are effective catalysts for a variety of transformations. wikipedia.orgunibo.it In the context of synthesizing complex proline analogs, organocatalysis can be applied to construct the key quaternary stereocenter with high enantioselectivity.

One relevant approach is the organocatalytic Michael addition of aldehydes or ketones to nitroalkenes, which can be a key step in building the substituted pyrrolidine (B122466) skeleton. nih.gov For instance, a diarylprolinol silyl (B83357) ether can catalyze the addition of an aldehyde to a nitroalkene, which, after a series of transformations including reduction and cyclization, yields a highly functionalized proline derivative. nih.gov The stereochemistry is controlled by the chiral catalyst, which directs the approach of the reactants to form one enantiomer preferentially. nih.gov The catalyst forms a transient enamine or iminium ion intermediate, which then reacts with high facial selectivity. libretexts.orgwikipedia.org

| Catalyst | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |

| Diarylprolinol Silyl Ether | Michael Addition | Aldehyde, Nitroalkene | 95-99% | nih.gov |

| (S)-Proline | Mannich Reaction | Aldehyde, Ketone, Amine | 94% | nii.ac.jp |

| Proline Sulfonamide | Aldol Reaction | Acetone, Benzaldehyde | >90% | nih.gov |

Table 2: Examples of organocatalytic reactions used in the synthesis of chiral building blocks relevant to proline analog derivatization.

Chemo-enzymatic approaches combine the efficiency of chemical synthesis with the unparalleled selectivity of enzymes. For the synthesis of enantiomerically pure this compound, enzymes can be used to resolve a racemic mixture of the final compound or a key intermediate.

For example, a racemic mixture of an α-substituted proline ester can be subjected to enzymatic hydrolysis. Lipases or esterases, such as pig liver esterase (PLE), can selectively hydrolyze one enantiomer (e.g., the (S)-ester) to its corresponding carboxylic acid, leaving the other enantiomer (the desired (R)-ester) unreacted. nih.gov The unreacted (R)-ester can then be easily separated from the water-soluble (S)-acid. This method is highly effective for obtaining compounds with very high enantiomeric excess. The efficiency of the resolution depends on the enzyme's substrate specificity and the reaction conditions.

Alternatively, biocatalysis can be integrated into the synthetic pathway. A prochiral substrate could be transformed into a chiral intermediate using an enzyme, for instance, through an asymmetric reduction or oxidation step, which then proceeds through chemical steps to the final product.

Targeted Fluorination Strategies

The introduction of fluorine into a molecule can significantly alter its biological and chemical properties. nih.govnumberanalytics.com For this compound, the fluorine atom is on the benzyl group. This can be achieved by using a fluorinated starting material (e.g., 2-fluorobenzyl bromide) or by introducing the fluorine atom at a specific stage of the synthesis.

The regio- and stereoselective introduction of fluorine into complex molecules is a significant challenge in organic synthesis. numberanalytics.com When fluorination is not achieved by using a pre-fluorinated building block, electrophilic fluorinating agents are commonly employed. Reagents like Selectfluor™ (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used to deliver an electrophilic fluorine atom ("F+") to electron-rich centers such as enolates or enamides. nih.govacs.orgacs.org

In a hypothetical route to the target compound, a precursor molecule, such as Boc-(R)-alpha-benzyl-proline, could be subjected to a directed C-H fluorination. However, achieving regioselectivity on the aromatic ring (ortho to the methylene (B1212753) group) is challenging. A more controlled approach involves the fluorination of a chiral enamide or a related intermediate where the position of the double bond dictates the site of fluorination. nih.govacs.org The facial selectivity of the fluorine addition can be controlled by a chiral auxiliary or catalyst, ensuring the formation of a specific stereoisomer. nih.gov

| Fluorinating Agent | Substrate Type | Key Feature | Selectivity | Reference |

| Selectfluor™ | Chiral Enamide | Trapping of β-fluoro-iminium ion | High regioselectivity & π-facial selectivity | nih.govacs.org |

| NFSI | β-Ketoester | Lewis acid or organocatalyst | High enantioselectivity | acs.org |

| DAST | Alcohol | Nucleophilic substitution | Dependent on substrate stereochemistry | mdpi.com |

Table 3: Common reagents and strategies for selective fluorination.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key functional groups, such as fluorine, into a complex molecule at one of the final steps of its synthesis. numberanalytics.comnih.gov This approach allows for the rapid generation of analogs from a common advanced intermediate, bypassing the need for de novo synthesis for each new compound. rsc.orgrsc.org

For the synthesis of this compound, an LSF approach could involve the C-H activation of the aromatic ring of a Boc-(R)-alpha-benzyl-proline precursor. rsc.org Recent advances in transition-metal catalysis (e.g., using palladium, silver, or copper) have enabled the direct, site-selective fluorination of C(sp²)–H bonds. nih.gov A directing group on the precursor molecule can be used to guide the catalyst to a specific C-H bond, ensuring regioselectivity. For example, a directing group could facilitate the selective fluorination at the ortho position of the benzyl ring. While synthetically challenging, a successful LSF strategy would be highly efficient for creating a library of fluorinated proline derivatives. nih.gov

Synthesis of α-Quaternary Proline Derivatives

The construction of the α-quaternary stereocenter in proline derivatives is a significant synthetic hurdle. The introduction of a sterically demanding group, such as a 2-fluorobenzyl moiety, requires robust and highly stereoselective methods to control the absolute configuration at the α-position.

Development of Novel Synthetic Routes to Substituted Prolines

Several innovative strategies have been developed to afford α-quaternary prolines with high enantiomeric purity. These methods often rely on the stereoselective functionalization of proline itself or the cyclization of acyclic precursors.

One of the most common and effective approaches is the diastereoselective alkylation of proline enolates . This method involves the deprotonation of an N-protected proline ester to form a chiral enolate, which then reacts with an electrophile, such as 2-fluorobenzyl bromide. The stereochemical outcome of this reaction is influenced by several factors, including the N-protecting group, the ester group, the solvent, and the reaction temperature. For instance, the alkylation of N-Boc-proline methyl ester enolates with benzylic halides has been shown to proceed with a preference for inversion of configuration at the α-carbon. mdpi.com

The "memory of chirality" strategy offers another powerful route to α-quaternary prolines. mdpi.com This approach involves the deprotonation and subsequent intramolecular alkylation of a chiral N-acyl-N-alkyl-α-amino acid derivative. The transient conformational chirality of the resulting enolate intermediate dictates the stereochemical outcome of the cyclization, allowing for the synthesis of α-quaternary prolines with high enantiomeric purity. nih.gov This method has been successfully applied to the synthesis of (R)-Boc-2-methylproline and could, in principle, be adapted for the synthesis of the 2-fluorobenzyl analogue. nih.gov

Intramolecular cyclization of acyclic precursors is another key strategy. This can involve the formation of either a C-N or a C-C bond to construct the pyrrolidine ring. For example, the treatment of N-Boc-N-ω-bromoalkyl-α-amino acid derivatives with a strong base can induce an intramolecular cyclization to yield α-quaternary prolines. The stereoselectivity of this process can be controlled by the choice of base and solvent, which can influence the chelation of the enolate and thus its conformational preference. mdpi.com

The following table summarizes some of the key synthetic routes to α-quaternary proline derivatives:

| Synthetic Route | Key Principle | Typical Reagents/Conditions | Stereochemical Control |

| Diastereoselective Enolate Alkylation | Generation of a chiral enolate from a proline derivative followed by reaction with an electrophile. | LDA, KHMDS, THF, -78 °C; Alkyl halide (e.g., 2-fluorobenzyl bromide) | N-protecting group, ester group, solvent, temperature. |

| Memory of Chirality | Intramolecular cyclization of an acyclic precursor via a transient chiral enolate. | KHMDS, DMF, -60 °C | Conformational chirality of the enolate intermediate. |

| Intramolecular Cyclization (C-C bond formation) | Ring closure of an acyclic precursor to form the pyrrolidine ring. | Strong base (e.g., LHMDS, KHMDS) on a substrate with a leaving group. | Chelation control, solvent effects. |

Investigation of Pyrrolidine Ring Modifications

Modifications to the pyrrolidine ring can significantly impact the synthesis and conformational properties of α-quaternary proline derivatives. Substituents at the C3, C4, and C5 positions can influence the stereochemical course of reactions at the α-carbon and can also be used to fine-tune the biological activity of the final molecule.

The introduction of substituents at the 4-position of the proline ring has been extensively studied. For example, the presence of a 4-hydroxy or a 4-fluoro group can alter the puckering of the pyrrolidine ring, which in turn can influence the facial selectivity of the enolate alkylation at the α-position. nih.govrsc.org Studies on the alkylation of N-Boc-4-silyloxyproline esters have shown that the diastereoselectivity is dependent on the N-protecting group and the nature of the alkylating agent. rsc.org Specifically, the use of benzylic halides with N-Boc protected 4-hydroxyproline (B1632879) derivatives has been shown to favor products with inversion of configuration. mdpi.com This directing effect could be strategically employed in the synthesis of this compound.

The conformational preferences of the pyrrolidine ring are dictated by a combination of steric and stereoelectronic effects. For instance, electronegative substituents at the 4-position can exhibit a gauche effect, influencing the ring pucker. uow.edu.au This conformational bias can be transmitted to the α-carbon, thereby directing the approach of an incoming electrophile during alkylation.

The following table outlines the influence of representative pyrrolidine ring modifications:

| Position of Modification | Type of Substituent | Influence on Synthesis/Properties |

| C4 | Hydroxy, Fluoro, Silyloxy | Alters ring pucker, influences stereoselectivity of α-alkylation. nih.govrsc.org |

| C3 | Aryl | Can be introduced via directed C-H functionalization. acs.org |

| C5 | Alkyl, Aryl | Can be introduced via various cyclization strategies. |

Protecting Group Chemistry and its Role in this compound Synthesis

Protecting group chemistry is fundamental to the multi-step synthesis of complex molecules like this compound. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acids due to its stability under a range of reaction conditions and its facile removal under acidic conditions. nih.gov

In the context of the synthesis of α-quaternary prolines, the N-Boc group serves several critical functions. Firstly, it activates the α-proton, facilitating its removal by a strong base to generate the key enolate intermediate for alkylation. Secondly, the steric bulk of the Boc group can play a role in directing the stereochemical outcome of subsequent reactions. mdpi.com Finally, it protects the nitrogen atom from unwanted side reactions throughout the synthetic sequence.

The introduction of the Boc group onto the proline nitrogen is typically achieved by reacting proline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.govnih.gov Common conditions involve the use of triethylamine (B128534) in a solvent like dichloromethane (B109758) or a biphasic system with an aqueous base. nih.govnih.gov

The removal of the Boc group, or deprotection, is a crucial final step if the free amine is required, or an intermediate step to allow for further functionalization. This is most commonly accomplished using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). researchgate.netsigmaaldrich.com The mechanism involves protonation of the carbamate (B1207046) followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. sigmaaldrich.com It is important to note that for sterically hindered α-quaternary prolines, the conditions for both Boc protection and deprotection may require optimization to achieve high yields.

The following table details typical conditions for the protection and deprotection of proline with the Boc group:

Conformational Analysis and Stereochemical Characterization

Influence of the 2-Fluorobenzyl Moiety on Proline Ring Conformation

The substitution at the Cα position of proline with a 2-fluorobenzyl group introduces significant steric bulk, which plays a pivotal role in defining the conformation of the pyrrolidine (B122466) ring. X-ray crystallographic analysis of the closely related L-enantiomer, N-tert-butoxycarbonyl-α-(2-fluorobenzyl)-L-proline, reveals that the pyrrolidine ring adopts a distinct envelope conformation. nih.govresearchgate.net In this arrangement, four of the ring atoms lie approximately in a single plane, while the fifth atom, C4 (Cγ), is displaced from this plane. nih.govresearchgate.net

The presence of the voluminous 2-fluorobenzyl group at the C2 (Cα) position directly influences this puckering. The crystallographic data shows the C4A atom deviating from the plane formed by the other ring atoms (N1/C2/C3/C5) by 0.5677 (4) Å. nih.gov This specific conformation minimizes steric clashes between the substituent and the rest of the molecule, particularly the N-terminal Boc protecting group. The dihedral angles between the carboxylic acid group and the N-Boc group (72.06 (11)°) and the 2-fluorobenzyl group (45.44 (5)°) further illustrate the spatial arrangement adopted to accommodate the substituent. nih.govresearchgate.net Studies on α-substituted prolines indicate that bulky groups, such as a phenyl group, can lead to specific backbone dihedral angle preferences. nih.gov The 2-fluorobenzyl group in this compound similarly guides the ring to adopt a conformation that represents a low-energy state, balancing steric hindrance and electronic interactions.

Pyrrolidine Ring Pucker Dynamics and Stereoelectronic Effects

The puckering of the proline ring is a dynamic equilibrium between two primary forms: Cγ-endo (UP) and Cγ-exo (DOWN). nih.govnih.gov This equilibrium is highly sensitive to the nature and position of substituents due to stereoelectronic effects. wisc.edu In the case of Boc-α-(2-fluorobenzyl)-L-proline, the crystal structure shows a clear preference for an envelope conformation, a specific type of ring pucker. nih.govresearchgate.net The puckering parameters, calculated as Q = 0.369 (3) Å and φ = 285.7 (3)°, quantitatively describe the degree and type of puckering. nih.govresearchgate.net

Conformational Landscape Studies of Substituted Prolines

Broader studies on the conformational landscape of substituted prolines provide a valuable context for understanding the specific preferences of Boc-(R)-alpha-(2-fluoro-benzyl)-proline. The cyclic side chain of proline restricts its backbone dihedral angle ϕ to approximately -65°. nih.govnih.gov However, substitutions on the ring or at the alpha-carbon can further modulate the accessible conformational space. nih.gov

Research surveying the Cambridge Structural Database has shown that α-substituted prolines exhibit distinct conformational preferences. For instance, α-(2-fluorobenzyl)-L-proline has been observed to adopt a PII (polyproline II) conformation. nih.gov The PII helix is a common secondary structure characterized by all-trans peptide bonds and is a key structural motif in proteins like collagen. nih.govembopress.org The tendency of this specific substituted proline to favor a PII conformation highlights how a single substituent can pre-organize the peptide backbone. This contrasts with other α-substituted prolines, such as Boc-α-phenylproline, which has been found to crystallize in a cis conformer. nih.gov The preference for a PII structure suggests that the 2-fluorobenzyl group, despite its size, orients itself in a way that is compatible with this extended helical conformation.

| Compound | Observed Conformation | Reference |

|---|---|---|

| α-(2-fluorobenzyl)-L-proline | PII | nih.gov |

| Boc-α-phenylproline | cis conformer | nih.gov |

| α-vinylproline | αR | nih.gov |

Advanced Spectroscopic and Crystallographic Techniques for Stereochemical Elucidation

The definitive determination of the three-dimensional structure and stereochemistry of complex molecules like this compound relies on advanced analytical techniques. Single-crystal X-ray diffraction is the gold standard for elucidating solid-state conformation, providing precise atomic coordinates and allowing for detailed analysis of bond lengths, bond angles, dihedral angles, and intermolecular interactions. nih.govresearchgate.net

The crystallographic study of N-tert-butoxycarbonyl-α-(2-fluorobenzyl)-L-proline provides a clear example of this technique's power. The data, collected at a low temperature (100 K) to minimize thermal vibrations, yielded a high-resolution structure. nih.govresearchgate.net This allowed for the unambiguous assignment of the envelope conformation of the pyrrolidine ring and the calculation of its precise puckering parameters. nih.govresearchgate.net Furthermore, the analysis identified and characterized the network of intermolecular hydrogen bonds (O—H···O, C—H···O, and C—H···F) that stabilize the crystal lattice. nih.govresearchgate.net

In addition to crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformation in solution. ugent.be For fluorinated compounds, 19F NMR is particularly valuable. Techniques like PSYCHEDELIC NMR can be used to extract vicinal 1H-1H and 1H-19F coupling constants, which are directly related to dihedral angles through the Karplus equation and can be used to determine ring pucker dynamics and cis/trans isomerism in solution. ugent.be While specific NMR data for the title compound is not detailed in the searched literature, these methods represent the standard approach for a comprehensive conformational analysis that complements solid-state data from crystallography.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C17H22FNO4 | nih.gov |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P212121 | nih.gov |

| Ring Conformation | Envelope | nih.gov |

| Puckering Parameter (Q) | 0.369 (3) Å | nih.govresearchgate.net |

| Puckering Parameter (φ) | 285.7 (3)° | nih.govresearchgate.net |

| C4 Atom Deviation | 0.5677 (4) Å | nih.gov |

Applications As a Molecular Scaffold in Drug Discovery and Chemical Biology

Design and Synthesis of Peptidomimetics and Constrained Peptides

The incorporation of non-natural amino acids like Boc-(R)-alpha-(2-fluoro-benzyl)-proline into peptide sequences is a well-established strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The unique stereochemistry and steric hindrance provided by this compound offer precise control over the conformational properties of the resulting peptidomimetics.

Incorporation into Biologically Active Peptide Sequences

This compound serves as a crucial building block in the synthesis of peptides, particularly in the development of biologically active compounds designed to target specific receptors. chemimpex.com The presence of the 2-fluoro-benzyl group can enhance bioactivity and selectivity in a variety of biological applications. chemimpex.com Its structural characteristics are leveraged in drug design to create peptide-based therapeutics and inhibitors. The tert-butyloxycarbonyl (Boc) protecting group facilitates its manipulation during solid-phase or solution-phase peptide synthesis, allowing for its seamless integration into peptide chains. chemimpex.com

While specific examples of its incorporation into named, biologically active peptide sequences are not extensively detailed in publicly available literature, its utility is implied in the broader context of developing novel peptide-based pharmaceuticals. The rationale for its inclusion often revolves around mimicking a specific turn or loop structure of a natural peptide or protein, thereby enabling the synthetic molecule to bind to the target receptor with high affinity and specificity.

Strategies for Enhancing Conformational Stability and Biological Activity

The conformational rigidity of the proline ring, combined with the steric bulk of the alpha-substituent, significantly restricts the rotational freedom of the peptide backbone. This pre-organization of the peptide chain can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced binding affinity.

Development of Enzyme and Receptor Modulators

The unique three-dimensional structure of this compound makes it an attractive scaffold for the design of molecules that can modulate the activity of enzymes and receptors. These applications are particularly prominent in the development of therapeutics for a range of diseases, including cancer and neurological disorders. chemimpex.com

Rational Design of Inhibitors Targeting Specific Biological Pathways

This compound's distinctive properties allow it to serve as a foundational element in the synthesis of more complex molecules, including inhibitors of specific enzymes and receptors. chemimpex.com Proline and its analogues are known constituents of numerous therapeutic agents, including enzyme inhibitors. nih.govmdpi.com The rigid scaffold of this compound can be used to orient key functional groups in a precise spatial arrangement to interact with the active site of an enzyme.

For instance, the 2-fluoro-benzyl group can be designed to fit into a hydrophobic pocket of the enzyme's active site, while the carboxylic acid and the proline ring can be further functionalized to form specific interactions with other residues in the active site. This rational design approach, which leverages the conformational constraints of the proline scaffold, is a powerful strategy for developing potent and selective enzyme inhibitors.

Exploration of Bioactivity in Neuropharmacological Contexts

The field of neuropharmacology has seen significant interest in the application of this compound. chemimpex.com Its unique structure allows researchers to modify and optimize drug candidates to enhance the efficacy of treatments for neurological disorders. chemimpex.com The ability of proline-containing peptides to cross the blood-brain barrier and interact with central nervous system targets makes this class of compounds particularly interesting for neuropharmacological applications. The incorporation of this specific proline derivative can influence the lipophilicity and conformational properties of a peptide, potentially improving its ability to reach its target in the brain.

Advanced Bioconjugation and Ligand Design

Beyond its direct incorporation into therapeutic agents, this compound also holds potential in the fields of bioconjugation and ligand design. Bioconjugation involves the linking of two biomolecules, and this compound can be utilized in processes that attach drugs to antibodies or other biomolecules, thereby improving the specificity and effectiveness of targeted therapies. chemimpex.com

The carboxylic acid handle of the molecule, once the Boc-protecting group is removed, provides a reactive site for conjugation to other molecules. While specific methodologies for the advanced bioconjugation of this particular compound are not extensively documented, its fundamental structure lends itself to standard bioconjugation techniques. As a component in ligand design, the rigid proline scaffold can be used to create molecules with well-defined shapes that can bind to specific biological targets with high affinity. The 2-fluoro-benzyl group can serve as a key pharmacophoric element, while the rest of the molecule can be elaborated to optimize binding and pharmacokinetic properties.

Use in Linking Strategies for Targeted Therapeutics

While the direct incorporation of this compound into linkers for targeted therapeutics such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs) is not extensively documented in publicly available research, its inherent properties make it a theoretically attractive component for such strategies. The proline scaffold can introduce conformational rigidity into a linker, which can be crucial for controlling the spatial orientation of the targeting moiety and the therapeutic payload, potentially leading to improved efficacy and reduced off-target effects.

The 2-fluorobenzyl group offers several advantages within a linker structure. The fluorine atom can engage in specific non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological targets. Furthermore, the aromatic ring can participate in pi-stacking interactions. These features could be exploited to design linkers that are not merely passive spacers but actively contribute to the binding affinity and selectivity of the targeted therapeutic. The chirality of the molecule also allows for stereospecific interactions, which is a critical aspect of modern drug design.

Table 1: Potential Advantages of Incorporating this compound in Therapeutic Linkers

| Feature | Potential Advantage in Linking Strategies |

| Constrained Pyrrolidine (B122466) Ring | Introduces conformational rigidity, optimizing spatial orientation of payload and targeting moiety. |

| Chirality | Allows for stereospecific interactions with biological targets, enhancing selectivity. |

| 2-Fluorobenzyl Group | Offers opportunities for specific non-covalent interactions (halogen bonds, pi-stacking). |

| Boc Protecting Group | Facilitates straightforward incorporation into linker synthesis via established chemical methods. |

Scaffold for Novel Ligand Development

The application of this compound as a central scaffold for the development of novel ligands, including enzyme inhibitors and receptor antagonists, is a more explored area. Its rigid structure serves as a foundation upon which various functional groups can be appended to interact with specific biological targets. The 2-fluorobenzyl group can act as a key pharmacophoric element, occupying hydrophobic pockets within a target protein while the proline core provides a stable framework for orienting other necessary binding motifs.

In the context of enzyme inhibition, the proline scaffold can be used to mimic transition states or to position functional groups that interact with the active site residues of an enzyme. The fluorine substitution on the benzyl (B1604629) ring can enhance binding affinity and modulate the pharmacokinetic properties of the resulting inhibitor.

For the development of receptor ligands, the conformational constraint imposed by the proline ring is particularly valuable. It reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity. By systematically modifying the scaffold, libraries of compounds can be synthesized and screened to identify potent and selective receptor agonists or antagonists. For instance, proline-based structures have been investigated for their potential as ligands for various receptors, including melanocortin receptors. researchgate.net

Table 2: Research Focus on Proline Analogs in Ligand Development

| Area of Research | Role of Proline Scaffold | Potential Therapeutic Application |

| Enzyme Inhibition | Mimicking transition states; orienting active site-interacting groups. | Anticancer, anti-inflammatory, and anti-infective agents. |

| Receptor Modulation | Providing a rigid framework to reduce entropic penalty upon binding; orienting pharmacophoric elements. | Neurological disorders, metabolic diseases, and pain management. |

| Peptidomimetics | Inducing specific secondary structures to mimic bioactive peptide conformations. | Various therapeutic areas where peptide stability and bioavailability are a concern. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidating the Role of the 2-Fluorobenzyl Moiety in Molecular Recognition

The 2-fluorobenzyl moiety is a critical component that significantly influences the interaction of the parent molecule with its biological target. In drug design, the introduction of a benzyl (B1604629) group can establish beneficial interactions within a protein's binding pocket, while the fluorine atom fine-tunes the electronic and conformational properties of the molecule.

The ortho-positioning of the fluorine atom on the benzyl ring is a strategic choice. Fluorine's high electronegativity creates a strong, polarized C-F bond which can modulate the acidity (pKa) of nearby functional groups and engage in favorable electrostatic or dipole interactions with protein side chains. nih.gov In the context of Nav channel inhibitors, where precise orientation within the channel pore is critical, the 2-fluorobenzyl group helps to correctly position the molecule for optimal binding. For instance, in the development of selective inhibitors, substitutions at the ortho position of a benzene (B151609) ring have been shown to lead to better inhibitory activity compared to meta or para substitutions. researchgate.net This suggests that the 2-fluoro-benzyl group in a molecule derived from Boc-(R)-alpha-(2-fluoro-benzyl)-proline likely plays a direct role in orienting the compound within the binding site to maximize affinity and selectivity. The fluorinated aromatic group can also enhance lipophilicity, which may improve the bioavailability of drug candidates. chemimpex.com

Impact of Structural Modifications on Binding Affinity and Selectivity

The proline scaffold provides a rigid conformational constraint, while the substituents direct the interactions with the target protein. Modifications to this core structure are used to probe the binding pocket and enhance affinity and selectivity. This compound is a precursor for molecules like Raxatrigine (also known as Vixotrigine or GSK1014802), a state-dependent inhibitor of the Nav1.7 sodium channel, a key target for pain therapeutics. medkoo.comoatext.comspringer.com The selectivity profile of Raxatrigine across various sodium channel subtypes provides insight into how the specific structure interacts with different but related targets.

The potency of Raxatrigine varies across different Nav channel isoforms, highlighting the structural nuances that determine selectivity. Its activity is state-dependent, showing a nine-fold higher potency for the open/inactivated state of the Nav1.7 channel compared to the closed/resting state. caymanchem.com This state-dependent binding is a crucial feature for therapeutic efficacy and safety. While Raxatrigine was initially explored for its selectivity for Nav1.7, further studies have characterized it as a broad-spectrum sodium channel blocker. caymanchem.comoatext.comresearchgate.net

The binding affinities, represented by IC50 values, demonstrate this profile. A lower IC50 value indicates a stronger binding interaction and higher potency. taylorandfrancis.com

| Nav Subtype | IC50 (µM) |

|---|---|

| Nav1.1 | 22 |

| Nav1.2 | 13 |

| Nav1.3 | 23 |

| Nav1.4 | 10 |

| Nav1.5 | 84 |

| Nav1.6 | 15 |

| Nav1.7 | 32 |

| Nav1.8 | 6 |

This data illustrates that while the molecule is potent against several subtypes, it does not possess the high degree of selectivity for Nav1.7 that is often sought in next-generation pain therapeutics. nih.gov This underscores the challenge in achieving subtype selectivity and highlights how subtle differences in the binding sites of various Nav channels can be exploited through structural modifications of the inhibitor. nih.gov

Computational Modeling and Molecular Dynamics Simulations in SAR Studies

Computational methods are indispensable tools for understanding the SAR of complex molecules like those derived from this compound. Molecular modeling, docking, and molecular dynamics (MD) simulations provide atomic-level insights into how these inhibitors bind to their targets, such as the Nav1.7 channel. nih.govnih.gov

These computational approaches are used to:

Predict Binding Poses: Docking simulations can predict the most likely orientation of the inhibitor within the channel's binding site. For Nav1.7 inhibitors, these studies help identify key interactions with specific amino acid residues in the voltage-sensing domains (VSDs) of the channel. nih.gov

Elucidate Selectivity Mechanisms: By comparing the binding sites of different Nav subtypes (e.g., Nav1.7 vs. Nav1.4), computational models can reveal subtle differences, such as steric hindrance from a specific residue, that can be exploited to design more selective compounds. nih.gov

Analyze Conformational Dynamics: MD simulations can model the dynamic movements of both the ligand and the protein over time. This is particularly important for understanding state-dependent inhibitors like Raxatrigine, as simulations can help characterize how the compound interacts with the channel in its resting, open, and inactivated states. biorxiv.org

Guide Rational Design: The insights gained from these simulations guide the rational design of new analogs. For example, if a model suggests that a specific part of the molecule, like the 2-fluorobenzyl group, could form a stronger interaction by being modified, chemists can synthesize and test that specific new derivative. nih.gov

For instance, computational studies on other Nav1.7 inhibitors have highlighted the importance of interactions within the VSD4 domain, which serves as a common binding site for aryl sulfonamide-based blockers. researchgate.net Such studies are crucial for refining the pharmacophore of Nav1.7 inhibitors and improving their potency and selectivity. nih.gov

Strategic Fluorination Effects on Pharmacological Profiles

The strategic placement of fluorine atoms is a well-established tactic in medicinal chemistry to enhance a drug's pharmacological profile. enamine.net The single ortho-fluorine on the benzyl group of this compound is a prime example of this strategy, conferring several potential advantages.

Key effects of strategic fluorination include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. nih.gov

Binding Affinity: Fluorine can enhance binding affinity through several mechanisms. It can act as a hydrogen bond acceptor and participate in electrostatic interactions. Furthermore, its electron-withdrawing nature can alter the charge distribution of the entire molecule, leading to more favorable interactions with the target protein. researchgate.net

Physicochemical Properties: Fluorination can increase a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes. However, the effect is position-dependent; strategic placement can fine-tune lipophilicity to achieve an optimal balance between solubility and permeability. nih.gov

Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the molecule. In the case of the 2-fluorobenzyl group, the fluorine atom can influence the rotational barrier of the benzyl group, potentially locking it into a conformation that is more favorable for binding to the target. rsc.org

Emerging Research Directions and Future Prospects

Exploration of New Synthetic Methodologies for Enhanced Scalability

The translation of promising pharmaceutical candidates from the laboratory to clinical and commercial scales hinges on the development of efficient, cost-effective, and scalable synthetic routes. For Boc-(R)-alpha-(2-fluoro-benzyl)-proline and its derivatives, research is increasingly focused on asymmetric synthetic methods that can be adapted for large-scale production.

Key areas of exploration for enhanced scalability include:

Asymmetric Catalysis: The development of catalytic asymmetric methods, employing chiral catalysts to induce stereoselectivity, is a primary goal. This approach can significantly reduce the reliance on stoichiometric amounts of expensive chiral reagents. unibo.it

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability. The precise control over reaction parameters in flow reactors can lead to higher yields and purities, making it an attractive option for the industrial production of complex molecules like this compound.

Enzymatic Resolutions: Biocatalysis, using enzymes to selectively produce the desired stereoisomer, presents a green and highly efficient alternative to traditional chemical methods.

One promising approach for the gram-scale asymmetric synthesis of related fluorinated amino acids involves the use of chiral nickel(II) complexes. chemrxiv.org This methodology has demonstrated high stereoselectivity and the potential for ligand recovery, making it an economically viable strategy for larger-scale production. chemrxiv.org Further adaptation of such methods to α-benzyl substituted prolines could pave the way for the scalable synthesis of the title compound.

Identification of Novel Therapeutic Targets and Biomedical Applications

The incorporation of the 2-fluorobenzyl group into the proline scaffold imparts unique physicochemical properties that can enhance biological activity and selectivity. chemimpex.com This has spurred investigations into a range of potential therapeutic applications, particularly in the realm of neurodegenerative diseases and enzyme inhibition. chemrxiv.orgnih.gov

Neurodegenerative Disorders: Proline metabolism has been implicated in the pathophysiology of several neurological and psychiatric conditions. nih.gov Derivatives of proline are being explored for their potential to modulate pathways involved in neurodegeneration. biointerfaceresearch.comnih.govmdpi.com For instance, fluorinated proline analogs are being investigated as PET tracers for detecting neuroinflammation and degenerative processes in parkinsonian syndromes. nih.gov The ability of compounds like this compound to cross the blood-brain barrier is a critical factor in their potential as CNS-active drugs. biointerfaceresearch.com

Enzyme Inhibition: The rigidified conformation of α-substituted prolines makes them attractive scaffolds for the design of enzyme inhibitors. chemrxiv.org They can serve as building blocks for peptidomimetics that target the active sites of enzymes with high specificity. Research is ongoing to identify specific enzymes that are potently and selectively inhibited by derivatives of this compound. Proline catabolic enzymes, for example, are emerging as potential targets in cancer therapy, and fragment screening has identified novel inhibitor templates that could be elaborated using proline analogs. mdpi.com

Future research will likely focus on identifying specific protein-protein interactions or enzymatic pathways that are modulated by this compound and its derivatives, potentially leading to novel treatments for a range of diseases.

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery. The unique structural features of this compound make it an ideal candidate for inclusion in focused screening libraries, particularly those targeting CNS disorders. lifechemicals.comenamine.net The design of such libraries often prioritizes molecules with favorable properties for blood-brain barrier penetration, a characteristic that can be fine-tuned by modifications to the proline scaffold. lifechemicals.comenamine.net

Combinatorial chemistry provides a powerful means to rapidly generate large numbers of structurally related compounds for screening. americanpeptidesociety.org The "proline editing" approach, for example, allows for the late-stage functionalization of proline residues within a peptide sequence on a solid support, enabling the creation of diverse libraries of proline derivatives. nih.gov This strategy could be adapted for the combinatorial synthesis of peptides incorporating this compound, allowing for the rapid exploration of structure-activity relationships.

The integration of this compound into HTS campaigns can be summarized in the following table:

| HTS Integration Strategy | Description | Potential Advantages |

| Focused Library Inclusion | Incorporation of this compound and its derivatives into libraries designed to target specific protein families (e.g., CNS receptors, proteases). | Increased hit rates and the identification of more potent and selective lead compounds. |

| Combinatorial Synthesis | Use of split-mix synthesis or parallel synthesis techniques to create large libraries of peptides or small molecules containing the this compound scaffold. | Rapid exploration of chemical space around a promising core structure. |

| Fragment-Based Screening | Utilization of smaller, less complex derivatives of the compound in fragment screening campaigns to identify initial binding interactions that can be optimized into more potent leads. | Efficient identification of novel binding pockets and starting points for lead discovery. |

Future efforts will likely involve the design and synthesis of combinatorial libraries based on the this compound scaffold to screen against a wider range of biological targets.

Advances in Biophysical and Computational Characterization of Derivatives

A deep understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is crucial for rational drug design. Advanced biophysical and computational techniques are providing unprecedented insights into these properties.

X-ray Crystallography: The solid-state structure of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-L-proline has been determined, revealing key conformational features. researchgate.net The pyrrolidine (B122466) ring adopts an envelope conformation, and the crystal packing is influenced by a network of hydrogen bonds. researchgate.net This structural information provides a valuable starting point for computational modeling and the design of new derivatives.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. The presence of the fluorine atom in this compound makes ¹⁹F NMR a particularly valuable technique. researchgate.net The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing a sensitive probe for conformational changes and binding events. researchgate.netacs.org

Computational Modeling: Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are increasingly used to predict the conformational preferences of proline analogs. nih.govrsc.org Studies on α-substituted prolines have shown that the nature of the substituent significantly influences the puckering of the pyrrolidine ring and the cis/trans isomerism of the preceding peptide bond. nih.govnih.gov For α-(2-fluorobenzyl)-L-proline, a polyproline II (PII) conformation has been identified as a favorable state. nih.gov

The following table summarizes key biophysical and computational data for this compound:

| Parameter | Value/Observation | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| Pyrrolidine Ring Conformation | Envelope | researchgate.net |

| Predicted Backbone Conformation | Polyproline II (PII) | nih.gov |

Future research in this area will likely involve the use of advanced NMR techniques, such as fluorine-detected NMR, to study the interactions of derivatives with their biological targets in more detail. acs.org Furthermore, more sophisticated computational models will be employed to predict the binding affinities and pharmacokinetic properties of new analogs, accelerating the drug discovery process.

Compound Names Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high enantiomeric purity in Boc-(R)-alpha-(2-fluoro-benzyl)-proline?

- Methodological Answer : Enantiomeric purity can be optimized using chiral catalysts (e.g., Evans oxazolidinones) in asymmetric alkylation steps. Purification via chiral HPLC or recrystallization in polar aprotic solvents (e.g., acetonitrile) is recommended. Reaction monitoring with -NMR can track fluorinated intermediates, ensuring minimal racemization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm proline backbone and benzyl substitution. -NMR resolves fluorine-specific electronic environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- IR Spectroscopy : Identifies carbonyl (Boc group) and amine functionalities.

Cross-reference with analogs like 2-fluoro-benzyl boronic acids for benchmarking .

Q. How does the 2-fluoro-benzyl substituent influence peptide coupling efficiency?

- Methodological Answer : The electron-withdrawing fluorine atom reduces steric hindrance compared to non-fluorinated benzyl groups, enhancing reactivity in amide bond formation. Use coupling agents like HATU or DCC in DMF, and monitor via TLC or LC-MS. Compare with non-fluorinated analogs to isolate electronic effects .

Advanced Research Questions

Q. What computational strategies predict the conformational stability of this compound in varying solvents?

- Methodological Answer : Apply density functional theory (DFT) to model torsional angles and solvation effects. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) can assess backbone flexibility. Validate with experimental circular dichroism (CD) or X-ray crystallography data .

Q. How can contradictions in reported bioactivity data for derivatives of this compound be resolved?

- Methodological Answer :

- Systematic Review : Aggregate data across studies using PRISMA guidelines, noting variables like assay type (e.g., cell-based vs. enzymatic) and purity thresholds.

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify heterogeneity.

- Experimental Replication : Standardize synthesis protocols and bioassays to isolate confounding factors .

Q. What crystallographic challenges arise in this compound, and how are they addressed?

- Methodological Answer :

- Crystallization Issues : Fluorine’s small size and high electronegativity disrupt crystal packing.

- Solutions : Use co-crystallization agents (e.g., crown ethers) or mixed solvents (e.g., hexane/ethyl acetate). Optimize slow evaporation conditions and employ synchrotron X-ray sources for weak diffraction patterns .

Guidance for Researchers

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent Boc-group cleavage.

- Data Validation : Cross-check spectral data with fluorinated analogs (e.g., 2-fluoro-benzyl boronic acids) .

- Advanced Studies : Collaborate with computational chemists to bridge experimental and theoretical insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.